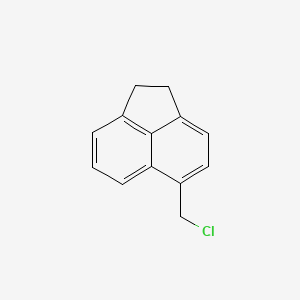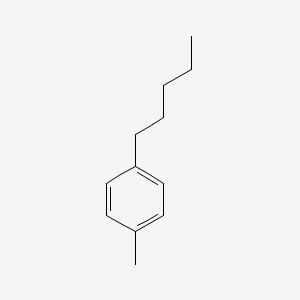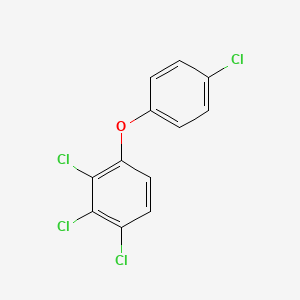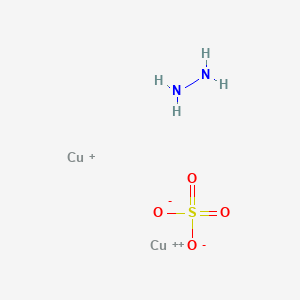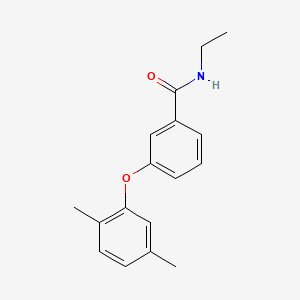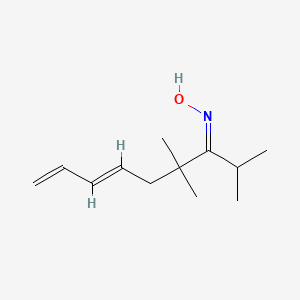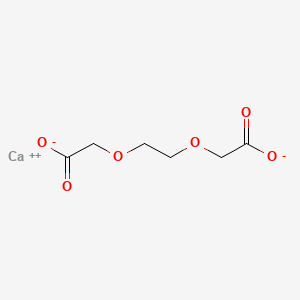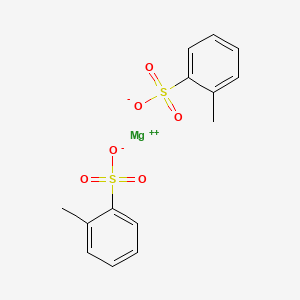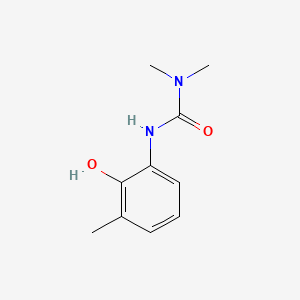![molecular formula C12H20O2 B12659335 ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate CAS No. 81907-73-5](/img/structure/B12659335.png)
ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and an ethyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Carboxylic Acid+EthanolH2SO4Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反应分析
Types of Reactions
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
科学研究应用
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
相似化合物的比较
Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentene ring with three methyl groups, which imparts distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
81907-73-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h6,10H,5,7-8H2,1-4H3/t10-/m0/s1 |
InChI 键 |
RPDFFQYGAMUWKS-JTQLQIEISA-N |
手性 SMILES |
CCOC(=O)C[C@@H]1CC=C(C1(C)C)C |
规范 SMILES |
CCOC(=O)CC1CC=C(C1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


